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Compound of Interest

Compound Name: Fnc-TP

Cat. No.: B10861875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-HIV-1 activity of Fnc-TP and

Lamivudine (3TC), two nucleoside reverse transcriptase inhibitors (NRTIs). The information

presented is supported by experimental data to aid in research and drug development

decisions.

Introduction
Fnc (2'-deoxy-2'-β-fluoro-4'-azidocytidine) and Lamivudine (3TC) are both cytidine analogues

that, upon intracellular phosphorylation to their triphosphate forms (Fnc-TP and 3TC-TP), act

as competitive inhibitors of HIV-1 reverse transcriptase (RT). Their primary mechanism of

action involves incorporation into the nascent viral DNA chain, leading to premature chain

termination due to the absence of a 3'-hydroxyl group. This guide delves into a comparative

analysis of their efficacy, mechanism of action, and cellular pharmacology.

Quantitative Comparison of Anti-HIV-1 Activity
The following tables summarize the key quantitative parameters for Fnc and 3TC based on

available in vitro data. It is important to note that direct comparisons are best made when data

is generated from head-to-head studies under identical experimental conditions.
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Parameter Fnc
Lamivudine
(3TC)

Cell Line Virus Strain Reference

IC₅₀ (µM)

Not explicitly

found in a

direct

comparative

study

0.07 - 0.2

(ED₅₀)
PBMCs HIV-1 [1]

CC₅₀ (µM) >100

Not specified

in

comparative

studies

MT-4 cells - [2]

Table 1: Antiviral Activity and Cytotoxicity. IC₅₀ (50% inhibitory concentration) represents the

concentration of the drug that is required for 50% inhibition of viral replication in vitro. CC₅₀

(50% cytotoxic concentration) is the concentration that kills 50% of the host cells. A higher

selectivity index (SI = CC₅₀/IC₅₀) indicates a more favorable safety profile.

Parameter Fnc-TP 3TC-TP Notes Reference

Kᵢ (µM)
Not explicitly

found

~35-fold higher

for M184V

mutant RT

compared to

wild-type RT

Kᵢ represents the

inhibition

constant,

indicating the

binding affinity of

the inhibitor to

the enzyme.

[3]

Intracellular Half-

life (t½)

Markedly longer

than 3TC-TP

~15-16 hours in

PBMCs

The longer

intracellular half-

life of Fnc-TP

suggests the

potential for a

more sustained

antiviral effect.

[4]
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Table 2: Biochemical and Pharmacokinetic Parameters. These parameters provide insight into

the direct interaction of the active triphosphate forms with the HIV-1 reverse transcriptase and

their persistence within the target cells.

Mechanism of Action
Both Fnc-TP and 3TC-TP are nucleoside reverse transcriptase inhibitors (NRTIs) that function

as chain terminators. However, Fnc has demonstrated a dual mechanism of action that

distinguishes it from Lamivudine.

Inhibition of HIV-1 Reverse Transcriptase
The primary mechanism for both compounds involves the following steps:

Cellular Uptake and Phosphorylation: Fnc and 3TC are transported into host cells and are

sequentially phosphorylated by cellular kinases to their active triphosphate forms, Fnc-TP
and 3TC-TP, respectively.

Competitive Inhibition: Fnc-TP and 3TC-TP compete with the natural substrate,

deoxycytidine triphosphate (dCTP), for binding to the active site of HIV-1 reverse

transcriptase.

Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a

3'-hydroxyl group on the sugar moiety of Fnc-TP and 3TC-TP prevents the formation of the

next 5'-3' phosphodiester bond, thereby terminating DNA chain elongation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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